4-Cyclopropoxy-3-iodo-2-methylpyridine
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Overview
Description
4-Cyclopropoxy-3-iodo-2-methylpyridine is a chemical compound with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the cyclopropoxy and iodo groups on the pyridine ring makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-iodo-2-methylpyridine typically involves the halogenation of pyridine derivatives. . The reaction conditions often involve the use of iodine and a suitable catalyst to facilitate the halogenation process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-3-iodo-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions, such as in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-Cyclopropoxy-3-iodo-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-iodo-2-methylpyridine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary but often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropoxy-3-iodo-2-methylpyridine include other iodopyridine derivatives, such as 2-iodopyridine and 3-iodopyridine . These compounds share the pyridine ring structure but differ in the position and type of substituents. The uniqueness of this compound lies in the combination of the cyclopropoxy and iodo groups, which can impart distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H10INO |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-iodo-2-methylpyridine |
InChI |
InChI=1S/C9H10INO/c1-6-9(10)8(4-5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
ASPHUHAXIFGGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1I)OC2CC2 |
Origin of Product |
United States |
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